(R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine
Description
Properties
Molecular Formula |
C12H13F3N2O2 |
|---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
(2R)-1-(4-nitrophenyl)-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)11-3-1-2-8-16(11)9-4-6-10(7-5-9)17(18)19/h4-7,11H,1-3,8H2/t11-/m1/s1 |
InChI Key |
NHFQAPYABNRJNC-LLVKDONJSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Piperidine Carboxamides (PIPC1–PIPC4)
Structural Features :
- PIPC1 and PIPC2 contain 4-chlorophenyl and fluorophenyl substituents, with hydroxyl and trifluoromethyl groups on the piperidine ring. Stereoisomers (PIPC3, PIPC4) highlight the role of chirality in TRPA1 modulation .
- Key Differences : Unlike the target compound, these derivatives feature carboxamide linkages and hydroxyl groups, increasing polarity. The trifluoromethyl group is positioned at the 4-hydroxy-4-(trifluoromethyl)piperidine moiety rather than directly on the ring.
Pyridine-Based CYP51 Inhibitors (UDO, UDD)
Structural Features :
Piperidine Derivatives in Retinol Binding Protein 4 (RBP4) Antagonism
Structural Features :
Kappa Opioid Receptor Agonists
Structural Features :
- Lead compounds include (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine, with arylacetyl and aminomethyl groups .
- Key Differences : Substituents are bulkier (dichlorophenyl, pyrrolidinyl) compared to the nitro and trifluoromethyl groups. The stereochemistry (S-configuration) contrasts with the R-configuration of the target compound.
Antimicrobial 1,3,4-Thiadiazole Derivatives
Structural Features :
- Derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide include 1,3,4-thiadiazole rings and nitro groups .
- The trifluoromethyl group is absent.
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | PIPC1 | UDO | RBP4 Antagonist 15 | Kappa Agonist |
|---|---|---|---|---|---|
| LogP | High (CF₃, nitro) | Moderate | High | High | High |
| Water Solubility | Low | Moderate | Low | Low | Low |
| Electron Effects | Strong EWG (Nitro) | Moderate | Moderate | Weak (CF₃ on phenyl) | Moderate |
| Metabolic Stability | High (CF₃) | Moderate | High | High | Moderate |
Biological Activity
(R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is a piperidine derivative noted for its distinctive structural features, which include a trifluoromethyl group and a nitrophenyl substituent. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antagonist at neurotransmitter receptors. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, interaction studies, and relevant case studies.
The structural formula of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is characterized by:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Nitrophenyl Substituent : Imparts unique electronic properties that may influence biological interactions.
Pharmacological Effects
(R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine exhibits several pharmacological properties:
- Neurotransmitter Receptor Antagonism : Preliminary studies suggest that this compound may act as an antagonist at certain neurotransmitter receptors, which could be beneficial in treating disorders related to neurotransmission.
- Potential Applications : Its structural features indicate possible therapeutic effects in pain management and neuroprotection.
Interaction Studies
Interaction studies are crucial for understanding the mechanism of action of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine. Preliminary data indicate that it interacts with specific neurotransmitter receptors, mediating its biological effects. The following table summarizes various compounds related to this structure and their potential activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorophenyl)-2-(trifluoromethyl)-piperidine | Fluorophenyl instead of nitrophenyl | May exhibit different pharmacological profiles |
| 1-(3-Nitrophenyl)-2-(trifluoromethyl)-piperidine | Different position of nitro group | Potentially alters receptor interaction |
| 1-(4-Methoxyphenyl)-2-(trifluoromethyl)-piperidine | Methoxy substituent | Changes lipophilicity and solubility characteristics |
Anticancer Potential
Research has indicated that compounds containing nitrophenyl moieties can exhibit significant anticancer properties. Notably, studies have demonstrated that derivatives with similar structures can inhibit the growth of various cancer cell types, including breast and liver cancer cells . The mechanisms of action often involve:
- Inhibition of Topoisomerase : Disruption of DNA replication.
- Alkylation of DNA : Leading to cell cycle arrest.
- Inhibition of Tubulin Polymerization : Affecting mitosis and cell division .
Anti-inflammatory Activity
In addition to its potential anticancer effects, derivatives related to (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine have been evaluated for anti-inflammatory properties. For instance, piperidine derivatives have shown promise as inhibitors of pro-inflammatory cytokines such as TNF-alpha and MMP-9, suggesting their utility in treating inflammatory conditions .
Synthesis Methods
The synthesis of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine typically involves the reaction of 4-nitro-2-trifluoromethylbenzene with piperidine under basic conditions. Optimization strategies include varying solvents and temperatures to enhance yield and purity. For example, using hydroxypropyl methylcellulose (HPMC) as a medium has yielded promising results in achieving high yields.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits notable biological activities, particularly as an antagonist at certain neurotransmitter receptors. This property suggests its potential use in treating neurological disorders and pain management. Research indicates that the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug development. Studies have shown that derivatives of this compound can act effectively against inflammation and pain, with some derivatives demonstrating anti-inflammatory activity comparable to established drugs like indomethacin .
Case Studies
- Anti-inflammatory Activity : In vivo studies have demonstrated that derivatives of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine exhibit significant anti-inflammatory effects. For instance, a series of synthesized piperlotines were tested in acute inflammation models, showing edema inhibition rates between 31.68% to 52.02% .
- Neuroprotective Effects : The compound's interaction with neurotransmitter receptors has been studied to understand its neuroprotective capabilities. Preliminary data suggest that it may modulate neurotransmission effectively, which could lead to therapeutic benefits in conditions such as neuropathic pain.
Materials Science
Synthesis and Structural Applications
The synthesis of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine can be optimized through various methods, including solvent variations and temperature adjustments to enhance yield and purity. The compound's structural features allow it to serve as a building block for more complex materials or as a functional additive in polymers .
Interaction Studies
Binding Affinity Research
Interaction studies involving (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine focus on its binding affinity with various receptors and enzymes. These studies are crucial for understanding its mechanism of action and potential side effects. The presence of the trifluoromethyl group is particularly significant as it can alter the compound's interaction profile with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
